1,8-Dinitronaphthalene

Description

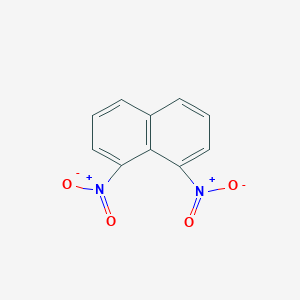

This compound is a dinitronaphthalene carrying nitro groups at positions 1 and 8.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCSMMMOCOTIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025166 | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992), Yellow solid; [CAMEO] Yellow crystalline powder; [MSDSonline] | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

7.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000428 [mmHg] | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-38-0 | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,8-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6D9Q0K9E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

340 to 342 °F (NTP, 1992) | |

| Record name | 1,8-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20276 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dinitronaphthalene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,8-dinitronaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Chemical and Physical Properties

This compound presents as yellow crystals.[1] It is a dinitronaphthalene with nitro groups at the 1 and 8 positions.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow crystals | [1] |

| Molecular Formula | C10H6N2O4 | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 171-173 °C (340-342 °F) | [1][2] |

| Boiling Point | 358.84°C (rough estimate) | [3] |

| Density | 1.4330 (rough estimate) | [3] |

| Vapor Density | 7.51 (Relative to Air) | [1][4] |

| Vapor Pressure | 0.00000428 mmHg | [1] |

| Water Solubility | < 1 mg/mL at 20 °C (66 °F) | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Table 2: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 602-38-0 | [2] |

| PubChem CID | 11764 | [1] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CC=C2)--INVALID-LINK--[O-] | [1] |

| InChIKey | AVCSMMMOCOTIHF-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.98 (t, 2H), 8.51 (dd, 4H) | [2] |

| ¹³C NMR | Spectrum available | [1][5] |

| ¹⁵N NMR | Spectrum available | [1] |

| Mass Spectrometry (GC-MS) | 5 spectra available | [5] |

| FTIR | 4 spectra available | [5] |

| Raman | 1 spectrum available | [5] |

Experimental Protocols

The primary method for synthesizing this compound is through the direct nitration of naphthalene (B1677914), which typically results in a mixture of isomers, predominantly 1,5- and this compound.[6] The separation of these isomers is a critical step in obtaining the pure compound.

3.1. Synthesis via Direct Nitration of Naphthalene

This procedure involves the nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, followed by their separation.[6]

-

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane (for separation)

-

Ice

-

-

Procedure:

-

Nitration: A nitrating mixture is prepared by carefully adding a specific ratio of concentrated sulfuric acid to concentrated nitric acid in a flask equipped with a stirrer and a cooling bath, while maintaining a low temperature.[6] Naphthalene is then introduced to the mixture. The reaction is typically carried out at a temperature between 15-80 °C for 1-5 hours.[7]

-

Isolation of Isomer Mixture: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[6] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[6]

-

Separation of Isomers: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a suitable solvent like dichloroethane.[6] The difference in solubility between the two isomers facilitates their separation.[6]

-

3.2. Purification by Recrystallization

A common method for the purification of the separated this compound is recrystallization.

-

Procedure:

-

A crude mixture of dinitronaphthalene is dissolved in a minimal amount of a suitable hot solvent, such as acetone (B3395972) or toluene.[2]

-

For the separation of 1,5- and this compound, a specific procedure involves refluxing the crude mixture in acetone for 2 hours.[2]

-

After cooling, the less soluble 1,5-dinitronaphthalene (B40199) precipitates and is removed by filtration.[2]

-

The filtrate, enriched with this compound, is then concentrated.[2]

-

The concentrated filtrate is cooled to induce crystallization of this compound, which is then collected by filtration and can be further purified by recrystallization from toluene.[2]

-

Reactivity and Stability

This compound is sensitive to heat and shock and may react violently if heated or ground.[1][2] It is classified as an explosive and a strong oxidizing agent.[1] The compound is combustible and incompatible with strong oxidizing agents.[2] It is insoluble in water.[1]

Health and Safety Information

Exposure to this compound can cause irritation to the skin, eyes, and mucous membranes.[1][4] Symptoms of exposure may include headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and potential damage to the central nervous system, liver, and kidneys.[1][4] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a respirator, in a well-ventilated area.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 602-38-0 [chemicalbook.com]

- 3. This compound CAS#: 602-38-0 [m.chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 8. Buy this compound | 602-38-0 [smolecule.com]

Synthesis of 1,8-Dinitronaphthalene: A Technical Guide to Direct Nitration of Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,8-dinitronaphthalene through the direct nitration of naphthalene (B1677914). This document outlines the core chemical principles, detailed experimental protocols, and methods for separation and characterization of the target isomer.

Introduction

The direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction that yields a mixture of dinitronaphthalene isomers. Under typical reaction conditions, the primary products are 1,5-dinitronaphthalene (B40199) and this compound. The formation of the 1,8-isomer is of significant interest in various fields of chemical synthesis, serving as a precursor for dyestuffs, pigments, and specialized polymers. This guide focuses on providing the necessary technical details for the successful synthesis, isolation, and characterization of this compound.

Reaction Mechanism and Isomer Distribution

The direct nitration of naphthalene proceeds in two main stages. The first nitration predominantly yields 1-nitronaphthalene (B515781) (α-nitronaphthalene) due to the higher stability of the carbocation intermediate formed by electrophilic attack at the alpha position compared to the beta position. The initial nitro group in 1-nitronaphthalene is a meta-director and deactivates the ring to which it is attached. Consequently, the second nitration occurs on the other ring, primarily at the 5- and 8-positions, leading to the formation of 1,5- and this compound.

The direct dinitration of naphthalene typically results in an isomer mixture where this compound is the major product. The approximate distribution is about 60% this compound and 35% 1,5-dinitronaphthalene, with the remainder being other isomers[1]. The precise ratio can be influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

Experimental Protocols

Two primary methods for the direct nitration of naphthalene and the subsequent separation of the this compound isomer are detailed below.

Protocol 1: Mixed Acid Nitration and Fractional Crystallization

This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids, followed by separation of the isomers by fractional crystallization.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

-

Nitration: Slowly add naphthalene to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled to prevent excessive oxidation and byproduct formation.

-

Reaction Completion: After the addition of naphthalene is complete, continue stirring the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of the dinitration[1].

-

Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture. Collect the solid precipitate by filtration, wash with water until neutral, and then dry.

-

Separation of Isomers: The dried mixture of 1,5- and this compound can be separated by fractional crystallization from a suitable solvent, such as dichloroethane. The difference in solubility between the two isomers allows for their separation[1].

Protocol 2: Nitration with Nitric Acid and Separation by Differential Solubility

This method employs nitric acid for the nitration and leverages the differential solubility of the dinitronaphthalene isomers in nitric acid of varying concentrations for their separation[2].

Materials:

-

Naphthalene

-

Nitric Acid (80-90% by weight)

-

Water

Procedure:

-

Nitration: Introduce naphthalene into 85% by weight nitric acid over the course of an hour while cooling to maintain a temperature of 30-40°C. The mixture is then heated to bring the dinitronaphthalene isomers into solution[2].

-

Precipitation of 1,5-Dinitronaphthalene: Cool the solution to allow the less soluble 1,5-dinitronaphthalene to crystallize out. The precipitate is filtered off and washed with nitric acid and then water[2].

-

Precipitation of this compound: Add water to the filtrate from the previous step. This dilution causes the more soluble this compound to precipitate. The precipitate is then filtered, washed with 65% by weight nitric acid and then water, and dried[2].

Data Presentation

The following tables summarize key quantitative data for the dinitronaphthalene isomers.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 216-219 | Yellowish-green needles |

| This compound | C₁₀H₆N₂O₄ | 218.17 | 172-173 | Yellow rhombic needles |

Table 1: Physical Properties of 1,5- and this compound[1]

| Parameter | Value | Reference |

| 1H NMR (DMSO-d6, ppm) | 8.59 (d), 8.50 (d), 7.94 (t) | ChemicalBook |

| 13C NMR | Data available | SpectraBase |

| Infrared (IR) | Data available | SpectraBase |

| Mass Spectrum (MS) | Data available | SpectraBase, NIST WebBook |

Table 2: Spectroscopic Data for this compound

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the reaction and a general experimental workflow.

Caption: Reaction pathway for the direct dinitration of naphthalene.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 1,8-Dinitronaphthalene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1,8-dinitronaphthalene, a key chemical intermediate, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on practical laboratory implementation.

Chemical Identification and Molecular Structure

This compound is an aromatic compound derived from the nitration of naphthalene (B1677914). It is one of several dinitronaphthalene isomers and is a crucial precursor in the synthesis of various specialty chemicals.

CAS Number: 602-38-0[1][2][3][4]

Molecular Formula: C₁₀H₆N₂O₄[1]

Molecular Weight: 218.17 g/mol [1][3][4]

IUPAC Name: this compound

Synonyms: Naphthalene, 1,8-dinitro-

The molecular structure of this compound consists of a naphthalene bicyclic aromatic ring system with two nitro groups (-NO₂) substituted at the 1 and 8 positions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Yellow solid/crystals | [2][5] |

| Melting Point | 172-173 °C | [6] |

| Boiling Point | ~358.84 °C (estimate) | [7] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [5][6] |

| Density | ~1.433 g/cm³ (estimate) | [7] |

| Vapor Density | 7.51 (relative to air) | [5][8] |

| Stability | Sensitive to heat and shock; potentially explosive. Incompatible with strong oxidizing agents. | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its primary derivative, 1,8-diaminonaphthalene (B57835), are provided below. These protocols are intended for laboratory use by trained professionals.

Synthesis of this compound via Nitration of Naphthalene

The direct nitration of naphthalene yields a mixture of dinitronaphthalene isomers, predominantly the 1,5- and 1,8-isomers. The following protocol outlines a general procedure for this synthesis and the subsequent separation.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane (for separation)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add a specific ratio of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

-

Nitration: Slowly add naphthalene to the cooled nitrating mixture with continuous stirring. The temperature should be carefully controlled to prevent excessive oxidation.

-

Reaction Completion: After the addition of naphthalene is complete, stir the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of dinitration.

-

Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomer mixture.

-

Filtration and Washing: Collect the solid precipitate by filtration and wash with water until the filtrate is neutral.

-

Drying: Dry the collected solid to obtain the crude mixture of dinitronaphthalene isomers.

-

Separation of Isomers: The 1,5- and this compound isomers can be separated by fractional crystallization from a suitable solvent, such as dichloroethane, based on their differential solubilities.[1] A patent describes a method where the isomer mixture is dissolved in hot 80% nitric acid. Upon cooling, 1,5-dinitronaphthalene (B40199) crystallizes out first. The 1,8-isomer is then precipitated from the filtrate by adding water.[3]

Synthesis of 1,8-Diaminonaphthalene via Reduction of this compound

1,8-Diaminonaphthalene is a valuable intermediate synthesized by the reduction of this compound. An industrial-scale method is described below.

Materials:

-

This compound

-

Pre-made catalyst (e.g., Pd/C)

Procedure:

-

Reaction Setup: In a large-scale enamel reaction kettle equipped with a stirrer, thermometer, and reflux condenser, add the pre-made catalyst, this compound, and ethanol as the solvent.[9]

-

Heating: Start the stirrer and heat the mixture to 70°C.[9]

-

Addition of Reducing Agent: At this temperature, slowly add hydrazine hydrate over a period of 5 hours.[9]

-

Reaction Completion: After the addition is complete, increase the temperature to 75°C and maintain the reaction for 5 hours.[9]

-

Work-up: Cool the reaction mixture to 40-45°C and filter to recover the catalyst. The filtrate, containing the product, can then be further processed.[9]

-

Solvent Recovery: The ethanol solvent can be recovered from the filtrate by vacuum desolvation.[9]

-

Purification: The crude 1,8-diaminonaphthalene can be purified by distillation to yield a product with a purity of ≥99.5%.[9]

Applications in Research and Development

This compound itself has limited direct applications but serves as a critical starting material for the synthesis of 1,8-diaminonaphthalene.[6] 1,8-Diaminonaphthalene is a versatile building block with significant applications in various fields:

-

Dye and Pigment Industry: It is a precursor for the synthesis of oil-soluble pigments, such as C.I. Solvent Orange 60 and C.I. Solvent Red 135, which are used for coloring plastics like polystyrene and ABS.[6][9]

-

Polymer Chemistry: 1,8-Diaminonaphthalene is a precursor to 1,5-naphthalene diisocyanate, which is used in the synthesis of high-performance polyurethanes with excellent thermal and mechanical properties.[10]

-

Pharmaceutical and Agrochemical Synthesis: The diamine serves as a starting material for various active pharmaceutical ingredients (APIs) and is employed in the synthesis of potent pesticides, herbicides, and fungicides.[10][11]

-

Organic Synthesis: It is used to produce perimidines through reactions with various aldehydes.[6]

Logical Workflow and Synthesis Pathway

The following diagram illustrates the key synthesis pathway from naphthalene to this compound and its subsequent conversion to 1,8-diaminonaphthalene, a versatile precursor for various applications.

Caption: Synthesis pathway of this compound and its conversion.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 3. US3506725A - Separating 1,5-dinitronaphthalene from this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 7. Lab 1 Nitration Of Naphthalene - 792 Words | Bartleby [bartleby.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Preparation method of 1,5-dinitronaphthalene and this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion - Google Patents [patents.google.com]

Spectroscopic Profile of 1,8-Dinitronaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Dinitronaphthalene, a key intermediate in the synthesis of dyes and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity / Assignment |

| DMSO-d₆ | 8.586 | A |

| 8.504 | B | |

| 7.940 | C | |

| CDCl₃ | 8.51 | dd (4H) |

| 7.98 | t (2H) |

¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 125 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro groups and the aromatic ring system. The data below was obtained from a KBr pellet sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ Stretch (ν_as) |

| ~1340 | Strong | Symmetric NO₂ Stretch (ν_s) |

| 1600 - 1400 | Medium | Aromatic C=C Ring Stretch |

| 900 - 675 | Strong | C-H Bending (out-of-plane) |

| ~850 | Strong | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, recorded in a suitable organic solvent like ethanol (B145695) or methanol, displays characteristic absorption maxima (λ_max).

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| ~235 | Not specified | Not specified |

| ~335 | Not specified | Not specified |

Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway to this compound and a generalized workflow for its spectroscopic analysis.

Caption: Synthesis of this compound via nitration of naphthalene.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Instrumentation : Data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition for ¹H NMR :

-

Tune and shim the probe for the specific sample to achieve optimal resolution and lineshape.

-

Acquire the spectrum at a controlled temperature, typically 298 K.

-

A standard pulse program for proton NMR should be used.

-

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

-

An appropriate number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

Data Acquisition for ¹³C NMR :

-

Use a standard proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation : Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing : The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a pair of matched quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record a baseline spectrum with the solvent in both beams.

-

Acquire the absorption spectrum of the sample over a range of approximately 200-600 nm.

-

-

Data Processing : The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_max).

An In-depth Technical Guide to the Solubility of 1,8-Dinitronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,8-dinitronaphthalene in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and purification processes. This document collates available quantitative data, details experimental methodologies for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in selected pure and mixed organic solvents. The data is primarily derived from the work of Zhou et al. (2015), who employed the isothermal dissolution equilibrium method.

Table 1: Solubility of this compound in Pure Organic Solvents

| Temperature (K) | Mole Fraction (x) in Acetone | Mole Fraction (x) in Methanol | Mole Fraction (x) in Toluene | Mole Fraction (x) in Acetonitrile | Mole Fraction (x) in N-Methyl-2-pyrrolidone |

| 273.15 | 0.00355 | 0.00018 | 0.00112 | 0.00098 | - |

| 278.15 | 0.00441 | 0.00022 | 0.00138 | 0.00120 | - |

| 283.15 | 0.00543 | 0.00027 | 0.00169 | 0.00147 | - |

| 288.15 | 0.00665 | 0.00033 | 0.00207 | 0.00180 | - |

| 293.15 | 0.00810 | 0.00040 | 0.00253 | 0.00220 | 0.0213 |

| 298.15 | 0.00982 | 0.00049 | 0.00308 | 0.00268 | 0.0254 |

| 303.15 | 0.01186 | 0.00060 | 0.00375 | 0.00327 | 0.0302 |

| 308.15 | 0.01428 | 0.00073 | 0.00456 | 0.00398 | 0.0358 |

| 313.15 | - | - | - | - | 0.0423 |

| 318.15 | - | - | - | - | 0.0498 |

| 323.15 | - | - | - | - | 0.0584 |

| 328.15 | - | - | - | - | 0.0683 |

| 333.15 | - | - | - | - | 0.0797 |

| 338.15 | - | - | - | - | 0.0928 |

| 343.15 | - | - | - | - | 0.1080 |

Data for Acetone, Methanol, Toluene, and Acetonitrile from Zhou et al., J. Chem. Thermodyn. 2016, 94, 24-30. Data for N-Methyl-2-pyrrolidone from Zhou et al., J. Chem. Eng. Data 2015, 60, 11, 3358–3365.

Qualitative Solubility Information:

Based on the principle of "like dissolves like," this compound, a moderately polar aromatic compound, is expected to exhibit reasonable solubility in other polar aprotic solvents and some polar protic solvents. Its solubility is generally low in non-polar solvents.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a critical experimental procedure. The most commonly employed and reliable method is the isothermal dissolution equilibrium method, also known as the shake-flask method.[5][6]

Isothermal Dissolution Equilibrium Method

This method measures the concentration of a solute in a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid.[5][7]

Apparatus:

-

Jacketed glass vessel or multiple stoppered flasks

-

Constant temperature water bath with a circulating system

-

Magnetic stirrer or orbital shaker

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Step-by-Step Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel or a series of stoppered flasks.[5] The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vessel or flasks are placed in a constant temperature water bath and agitated using a magnetic stirrer or an orbital shaker for a predetermined period (typically 24-72 hours) to reach solid-liquid equilibrium.[5][8] The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle for a sufficient time to allow the undissolved solid to precipitate. A clear supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.[8]

-

Sample Preparation for Analysis: A known volume of the filtered saturated solution is accurately diluted with the appropriate mobile phase (for HPLC) or a suitable solvent (for UV-Vis).

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Solubility Calculation: The mole fraction solubility (x) is calculated from the determined concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound CAS#: 602-38-0 [amp.chemicalbook.com]

- 2. This compound CAS#: 602-38-0 [m.chemicalbook.com]

- 3. This compound | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Health and Safety of 1,8-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for handling 1,8-dinitronaphthalene in a laboratory setting. While a complete toxicological profile, including quantitative toxicity data and specific cellular signaling pathways, remains to be fully elucidated, this document synthesizes the currently available information on its physicochemical properties, potential health hazards, safe handling protocols, and emergency procedures.

Physicochemical and Toxicological Properties

This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1. Limited quantitative toxicological data, such as LD50 and LC50 values, are publicly available for this compound. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is QJ4552000, and it is classified as a mutagen.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₄ | [2] |

| Molecular Weight | 218.18 g/mol | [2] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 173 °C | [2] |

| Boiling Point | 390 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Vapor Pressure | 6 x 10⁻⁶ mmHg at 25 °C | [2] |

Health Hazard Information

Exposure to this compound can pose significant health risks. It is crucial for all personnel to be aware of the potential hazards and symptoms of exposure.

Summary of Health Hazards

This compound is classified as a mutagen and may cause irritation to the digestive tract, respiratory tract, skin, and eyes.[2] Inhalation may lead to cyanosis, characterized by a bluish discoloration of the skin.[2] It is also a suspected human carcinogen.

GHS Hazard Classifications

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H228: Flammable solid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Symptoms of Exposure

Personnel exposed to this compound may exhibit the following symptoms:

-

Skin: Irritation.[2]

-

Eyes: Irritation.[2]

-

Inhalation: Respiratory tract irritation, cyanosis.[2]

-

Ingestion: Irritation of the digestive tract.[2]

Experimental Protocols

Ames Test (General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol involves:

-

Bacterial Strains: Utilizing specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

-

Metabolic Activation: The test is conducted with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Reversion Assay: The bacteria are plated on a medium lacking histidine. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.

-

Interpretation: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizing Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitronaphthalene (1,8-DNN) is a nitroaromatic compound with significant industrial applications, but its energetic nature necessitates a thorough understanding of its thermal stability and decomposition characteristics. This technical guide provides a comprehensive overview of the available data on the thermal behavior of this compound, including its decomposition profile as determined by thermal analysis techniques. The document details the experimental methodologies for such analyses and presents a logical framework for assessing the thermal hazards associated with this compound.

Introduction

This compound is a crystalline solid that belongs to the family of dinitronaphthalenes. Its chemical structure, characterized by a naphthalene (B1677914) core with two nitro groups at the 1 and 8 positions, imparts energetic properties that make it sensitive to heat and shock.[1][2] A comprehensive understanding of its thermal stability is paramount for safe handling, storage, and utilization in various industrial processes. This guide synthesizes the available information on the thermal decomposition of 1,8-DNN, with a focus on providing researchers and professionals with the necessary data and protocols for risk assessment and management.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O₄ | [3] |

| Molecular Weight | 218.17 g/mol | [3] |

| Appearance | Yellowish needles | [4] |

| Melting Point | 170-172 °C | [4] |

| Solubility | Sparingly soluble in ethanol (B145695) and acetic acid; soluble in pyridine. | [4] |

Thermal Stability and Decomposition

The thermal behavior of this compound has been investigated using Differential Thermal Analysis (DTA), which reveals its propensity for exothermic decomposition upon heating.

Thermal Analysis Data

Early studies utilizing DTA have provided foundational insights into the thermal decomposition of this compound. A key study from 1966 indicated that the compound undergoes two strong exothermic reactions upon heating. The analysis also determined a carbon residue of 11.9% after the decomposition process. It is important to note that the sample used in this historical study was suggested to be impure, as evidenced by the observation of two melting endotherms.

Due to the limited availability of recent, detailed quantitative studies employing modern techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), a comprehensive table of decomposition temperatures, enthalpies, and kinetic parameters cannot be compiled at this time. The data from the 1966 report, while informative, lacks the specific values for onset and peak decomposition temperatures that are standard in contemporary thermal analysis.

Proposed Decomposition Pathway

The exact mechanism of the thermal decomposition of this compound is not well-documented in publicly available literature. However, based on the known decomposition pathways of other nitroaromatic compounds, a plausible sequence of events can be proposed. The initial step is likely the homolytic cleavage of a carbon-nitro (C-NO₂) bond, which is typically the weakest bond in such molecules. This would generate a naphthyl radical and nitrogen dioxide (NO₂). The subsequent reactions would be complex, involving further fragmentation of the aromatic ring and secondary reactions of the initial decomposition products. The presence of a significant carbon residue suggests that polymerization and charring are major processes at higher temperatures.

Experimental Protocols

To enable researchers to conduct further investigations into the thermal stability of this compound, this section outlines the detailed methodologies for the key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and heat flows associated with thermal transitions in a material.

-

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of this compound.

-

Instrumentation: A heat-flux or power-compensation DSC instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or copper pan. For energetic materials, the use of hermetically sealed pans is recommended to contain any evolved gases and prevent contamination of the instrument.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., from ambient to 400 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic events, such as decomposition, are observed as peaks. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The peak temperature is the point of maximum heat flow. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition, oxidation, and dehydration.

-

Objective: To determine the temperature range of mass loss associated with the decomposition of this compound and to quantify the residual mass.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), at a constant flow rate.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Visualizations

To further elucidate the experimental workflow and the logical relationships in the thermal analysis of this compound, the following diagrams are provided.

Conclusion and Recommendations

The available data, primarily from historical studies, indicates that this compound is a thermally sensitive material that undergoes energetic exothermic decomposition. However, there is a clear and critical need for modern, quantitative thermal analysis to be performed on this compound. Researchers and professionals handling this compound are strongly advised to conduct their own thermal stability assessments using techniques such as DSC and TGA to obtain precise data for safety evaluations. It is recommended that such studies investigate the influence of heating rate on the decomposition profile to enable kinetic analysis and the prediction of thermal behavior under various conditions. Further research into the decomposition mechanism and the identification of decomposition products would also be invaluable for a complete understanding of the thermal hazards posed by this compound.

References

- 1. Pyrolysis of 1-amino-8-azidonaphthalene derivatives. New routes to oxazoles, perimidines, and benz[cd]indazoles - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Naphthalene, 1,8-dinitro- [webbook.nist.gov]

A Technical Guide to the Historical Preparation of Dinitronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the preparation of dinitronaphthalene isomers, drawing from foundational research in the late 19th and early 20th centuries. The synthesis of these compounds was a significant area of investigation, driven by their importance as intermediates in the production of dyes and explosives. This document outlines the key synthetic strategies, presents quantitative data for various isomers, and provides detailed experimental protocols based on the available historical literature.

Introduction

The nitration of naphthalene (B1677914) was a subject of intense study for early organic chemists. The initial introduction of a single nitro group primarily yields 1-nitronaphthalene, with 2-nitronaphthalene (B181648) as a minor product.[1] Subsequent dinitration is highly dependent on reaction conditions and the directing effects of the initial nitro group.[1] Direct nitration of naphthalene historically yielded a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes.[1] The synthesis of other isomers required more intricate, multi-step approaches, often starting from substituted naphthalenes like naphthylamines or naphthols.[1][2] Key figures in the early exploration of dinitronaphthalene synthesis include Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929).[1]

Data Presentation: Properties of Dinitronaphthalene Isomers

The physical properties of dinitronaphthalene isomers vary significantly, which was crucial for their separation and characterization in early chemical studies.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,2-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 161-162 | - |

| 1,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 146-148 | Beige powder |

| 1,4-Dinitronaphthalene (B1214213) | C₁₀H₆N₂O₄ | 218.17 | 134 | Pale yellow needles |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 216-219 | Yellowish-green needles |

| 1,6-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 166-167 | - |

| 1,7-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 156 | - |

| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 172-173 | Yellow rhombic needles |

| 2,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 174-175 | - |

| 2,6-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 279 | - |

| 2,7-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 234 | - |

Experimental Protocols

The following sections detail the historical methodologies for the synthesis of key dinitronaphthalene isomers.

Direct Nitration of Naphthalene: Synthesis of 1,5- and this compound

The most direct historical method for producing dinitronaphthalenes was the nitration of naphthalene using a mixture of concentrated nitric and sulfuric acids. This process primarily yields a mixture of 1,5- and this compound.[1]

Experimental Protocol:

-

Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature in a flask equipped with a stirrer and a cooling bath.[1] Naphthalene is then slowly added to this mixture. The temperature is carefully controlled to prevent excessive oxidation. After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure dinitration is complete.[1]

-

Isolation: The reaction mixture is poured onto crushed ice, causing the precipitation of the crude dinitronaphthalene isomer mixture.[1] The solid precipitate is collected by filtration and washed with water until neutral, then dried.[1]

-

Separation: The dried mixture of 1,5- and this compound is separated by fractional crystallization from a suitable solvent, such as dichloroethane, taking advantage of the different solubilities of the two isomers.[1]

Quantitative Data:

| Starting Material | Nitrating Agent | Product Ratio (approx.) |

| Naphthalene | Mixed Acid (H₂SO₄/HNO₃) | 1,5-Dinitronaphthalene : this compound ≈ 1:2 |

Note: The exact ratio can vary based on reaction conditions such as temperature and acid concentration.[3]

Synthesis of 1,4-Dinitronaphthalene via Diazotization of 4-Nitro-1-naphthylamine (B40213)

The synthesis of 1,4-dinitronaphthalene historically involved a multi-step process starting from 4-nitro-1-naphthylamine, utilizing a modified Sandmeyer reaction.[1][2]

Experimental Protocol:

-

Diazotization: 10 g of 4-nitro-1-naphthylamine is dissolved in 100 ml of glacial acetic acid by heating. The solution is cooled to below 20°C, and this slurry is slowly added to a cold solution of nitrosylsulfuric acid (prepared by dissolving 10 g of sodium nitrite (B80452) in 50 ml of concentrated sulfuric acid). The temperature is maintained below 20°C. 700 ml of dry ether is then added at 0°C to precipitate the 4-nitronaphthalene-1-diazonium sulfate (B86663). The precipitate is collected and washed with ether and ethanol (B145695).[2]

-

Decomposition: The prepared diazonium salt is dissolved in 100 ml of iced water. This solution is then slowly added to a decomposition mixture. This mixture is prepared by treating a solution of 50 g of copper sulfate with a solution of 50 g of sodium sulfite, and the resulting precipitate is stirred into a solution of 100 g of sodium nitrite in 400 ml of water.[2]

-

Isolation and Purification: After stirring for one hour, the crude 1,4-dinitronaphthalene is collected by filtration. The precipitate is washed with water, a 2% sodium hydroxide (B78521) solution, and again with water. The dried product is then extracted with boiling 95% ethanol. Concentrating the ethanol extract yields crystalline 1,4-dinitronaphthalene. Further purification can be achieved by recrystallization from aqueous ethanol to give pale yellow needles.[1][2]

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield |

| 4-Nitro-1-naphthylamine | NaNO₂, H₂SO₄, Acetic Acid, Ether, CuSO₄, Na₂SO₃ | 1,4-Dinitronaphthalene | 52-60% |

Synthesis of Other Dinitronaphthalene Isomers

The synthesis of other dinitronaphthalene isomers often relied on similar principles of diazotization of the corresponding nitronaphthylamines.

-

1,2-Dinitronaphthalene: This isomer could be prepared from 2-nitro-1-naphthylamine using a similar diazotization procedure.[2]

-

1,6- and 2,6-Dinitronaphthalene: These isomers were prepared from 5-nitro-2-naphthylamine and 6-nitro-2-naphthylamine, respectively. Due to the poor solubility of these amines in glacial acetic acid, the diazotization was typically carried out in concentrated sulfuric acid.[2]

-

1,3-Dinitronaphthalene: The direct nitration of naphthalene or its mononitro derivatives does not yield the 1,3-isomer.[4][5] Its synthesis was historically challenging, with one indirect route involving the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[4][5]

-

2,3-Dinitronaphthalene: The preparation of this isomer has also been described in the chemical literature, likely through a multi-step synthetic sequence.[6][7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the historical preparation of key dinitronaphthalene isomers.

Caption: Direct nitration of naphthalene to yield 1,5- and this compound.

Caption: Multi-step synthesis of 1,4-dinitronaphthalene via diazotization.

Caption: General pathway for synthesizing various dinitronaphthalene isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6420616B1 - Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5- dinitronaphthalene - Google Patents [patents.google.com]

- 4. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 168. Preparation of 2 : 3-dinitronaphthalene and of 3-nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 2 : 3-Derivatives of naphthalene. Part II. Preparation of 2 : 3-dinitronaphthalene and 3-nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

1,8-Dinitronaphthalene: A Technical Material Safety Data Sheet (MSDS) Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,8-Dinitronaphthalene, including its physical and chemical properties, toxicological data, and safety precautions. The information is presented to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Core Properties and Safety Data

This compound is a yellow crystalline solid.[1] It is insoluble in water.[1][2] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂O₄ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| CAS Number | 602-38-0 | [1] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 171-173 °C (340-342 °F) | [1][2] |

| Boiling Point | 390 °C (rough estimate) | [3] |

| Vapor Pressure | 0.00000428 mmHg | [1] |

| Vapor Density | 7.51 (Air = 1) | [1][2] |

| Water Solubility | < 1 mg/mL at 19 °C (66 °F) | [1][2] |

| LogP (Partition Coefficient) | 2.52 | [3] |

Toxicological Data

| Hazard | Description | Source(s) |

| Primary Hazards | Irritant, Flammable.[1] May induce methemoglobinemia.[4] | |

| Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact | [2][4] |

| Symptoms of Exposure | Irritation of skin, eyes, and mucous membranes; skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, central nervous system depression, liver damage, and kidney damage.[1][2][4] | |

| GHS Hazard Statements | H228: Flammable solid; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[5] | |

| RTECS Number | QJ4552000 (Class: Mutagen) | [3] |

Fire and Explosivity Hazards

| Hazard | Description | Source(s) |

| Flammability | Flammable solid.[1] Probably combustible, though flash point data is unavailable.[1][2] | |

| Reactivity | Potentially explosive; sensitive to heat and shock.[1][2] Strong oxidizing agent.[1][2] | |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases. | [3] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and oxides of nitrogen. | [3] |

| Extinguishing Media | Dry chemical, carbon dioxide, or Halon extinguisher.[2] Water spray or chemical foam can also be used.[3] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Emergency eye wash fountains and safety showers should be available. | [6] |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [3] |

| Handling and Storage | Store in a cool, dry place in a tightly closed container.[3] Use spark-proof tools and explosion-proof equipment.[3] Avoid breathing dust, vapor, mist, or gas.[3] Avoid contact with skin and eyes.[3] | |

| Occupational Exposure Limits | No specific occupational exposure limits (OELs) have been established for this compound by OSHA, NIOSH, or ACGIH.[7][8][9] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available in the sourced MSDS. However, the hazard classifications are typically determined based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing the key hazards of this compound.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test provides information on the potential of a substance to cause skin irritation.[10][11]

-

Test Animal: The albino rabbit is the preferred species for this test.[10]

-

Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[10] The application site is covered with a gauze patch.

-

Exposure: The exposure duration is 4 hours.[10] After exposure, the residual substance is removed.[10]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12]

-

Scoring: The severity of erythema and edema is graded, and these scores are used to classify the substance's irritation potential.[12]

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[13][14]

-

Test Animal: Healthy adult albino rabbits are used for this assay.[15]

-

Procedure: A single dose of the test substance (not more than 100 mg for a solid) is instilled into the conjunctival sac of one eye of the animal.[16] The other eye serves as an untreated control.[16]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[15]

-

Scoring: The severity of ocular lesions is scored to determine the irritation classification of the substance.[17] The use of analgesics and anesthetics is recommended to minimize animal distress.[16]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This assay is used to assess the mutagenic potential of a chemical.[18][19][20]

-

Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[18][19]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).[19][21] Two primary methods are used: the plate incorporation method and the pre-incubation method.[19]

-

Endpoint: The assay measures the ability of the substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the required amino acid and form colonies on a minimal agar (B569324) medium.[18][21]

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[21]

Hazard Visualization

The following diagram illustrates the primary hazards associated with this compound and the logical flow of potential health effects upon exposure.

Caption: Primary hazards and potential health effects of this compound exposure.

References

- 1. This compound | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound(602-38-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. Chemical Substances | Occupational Health and Safety Legislation [search-ohs-laws.alberta.ca]

- 9. nj.gov [nj.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. nucro-technics.com [nucro-technics.com]

- 18. nib.si [nib.si]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

The Discovery and Initial Characterization of Peri-Dinitronaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of peri-dinitronaphthalenes, with a primary focus on 1,8-dinitronaphthalene and 1,5-dinitronaphthalene (B40199). These compounds are significant precursors in the synthesis of various industrial chemicals, including dyes and polymers. This document details their synthesis via the nitration of naphthalene (B1677914), presents their key physicochemical and spectroscopic properties in structured tables, and outlines the experimental protocols for their preparation and characterization. Furthermore, it explores the toxicological aspects of nitronaphthalenes, including a proposed signaling pathway for their cellular effects, and provides visualizations of key experimental and logical workflows.

Introduction